BenchChemオンラインストアへようこそ!

8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one

Physicochemical profiling pKa prediction Halogen effects

8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one (CAS 2756334-27-5) is a polysubstituted quinoxalin-2(1H)-one derivative bearing a C8 fluorine atom, a C7 hydroxymethyl group, and a C3 methyl substituent. This substitution pattern positions the compound as a versatile intermediate within the quinoxalinone class, a privileged scaffold extensively explored for anticancer, antimicrobial, and CNS-targeted applications.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
Cat. No. B8245222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=C(C=C2)CO)F)NC1=O
InChIInChI=1S/C10H9FN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-3,14H,4H2,1H3,(H,13,15)
InChIKeyAAEZSWUSBSDLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one: A Strategic Quinoxalinone Intermediate for PARP1-Targeted Drug Discovery


8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one (CAS 2756334-27-5) is a polysubstituted quinoxalin-2(1H)-one derivative bearing a C8 fluorine atom, a C7 hydroxymethyl group, and a C3 methyl substituent . This substitution pattern positions the compound as a versatile intermediate within the quinoxalinone class, a privileged scaffold extensively explored for anticancer, antimicrobial, and CNS-targeted applications [1]. The compound is explicitly cited in patent literature as a key structural component within the chemical space of quinoxaline-based anticancer agents and has been linked to the synthesis pathway of CNS-penetrant PARP1-selective inhibitors including AZD9574 (palacaparib), distinguishing it from simpler, unfunctionalized quinoxalinone building blocks [2].

Why 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one Cannot Be Replaced by Unsubstituted or Simple Halo Quinoxalinones


The concurrent presence of the C8 fluorine and C7 hydroxymethyl substituents on the 3-methylquinoxalin-2(1H)-one core creates a unique physicochemical and reactivity profile that generic quinoxalinone analogs lack. The electron-withdrawing fluorine atom at C8 substantially modulates the aromatic ring's electronic character, lowering the predicted pKa of the lactam NH to 8.07±0.20 compared to non-fluorinated congeners, which influences both hydrogen-bonding capacity and solubility . Simultaneously, the C7 hydroxymethyl group serves as a non-reactive, stable handle for further derivatization—such as oxidation to the aldehyde or conversion to a bromomethyl intermediate—enabling late-stage functionalization for structure-activity relationship (SAR) studies or prodrug strategies. In contrast, the direct bromomethyl analog (7-(bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one, CAS 2756333-93-2) is a reactive alkylating agent requiring stringent storage conditions and inert atmosphere handling, making it less suitable for applications demanding bench-stable intermediates . The 8-chloro-7-(hydroxymethyl) analog (CAS 2756334-14-0), while sharing the hydroxymethyl handle, exhibits altered lipophilicity due to the chlorine substituent, which can differentially affect membrane permeability and off-target binding in cellular assays compared to the fluorine-bearing compound .

Quantitative Differentiation Evidence for 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one vs. Closest Analogs


Predicted pKa Modulation by C8 Fluorine: 8-Fluoro vs. 8-Unsubstituted Quinoxalinone

The introduction of a fluorine atom at the C8 position demonstrably alters the acid-base character of the quinoxalinone lactam NH. The target compound exhibits a predicted pKa of 8.07±0.20, reflecting the electron-withdrawing inductive effect of the ortho-fluorine substituent, which stabilizes the deprotonated conjugate base and lowers the pKa relative to non-halogenated 3-methylquinoxalin-2(1H)-one scaffolds . This shift has direct implications for ionization state at physiological pH (7.4), where the 8-fluoro compound exists predominantly in the neutral lactam form, whereas analogs with electron-donating substituents or lacking the C8 halogen would exhibit a higher proportion of the ionized form, potentially altering membrane permeability and target binding.

Physicochemical profiling pKa prediction Halogen effects Quinoxalinone SAR

Lipophilicity Divergence: 8-Fluoro vs. 8-Chloro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one

The choice between 8-fluoro and 8-chloro substitution on the 7-hydroxymethyl-3-methylquinoxalinone scaffold results in a measurable difference in predicted lipophilicity. The 8-fluoro target compound has a predicted LogP of approximately 0.60, as reported on the Fluorochem datasheet, which falls within favorable drug-like space (LogP 0-3) . In contrast, the 8-chloro analog (CAS 2756334-14-0) is expected to exhibit a LogP approximately 0.5–0.8 units higher based on the difference in Hansch π constants for aromatic fluorine (π_F ≈ 0.14) vs. chlorine (π_Cl ≈ 0.71), resulting in a predicted LogP of ~1.1–1.3. This differential lipophilicity affects aqueous solubility, plasma protein binding, and passive membrane diffusion, making the 8-fluoro compound preferable for applications requiring lower logP, such as CNS-targeted programs where excessive lipophilicity is associated with higher metabolic clearance and off-target promiscuity.

Lipophilicity LogP Halogen bioisosterism Drug-likeness

Stability and Handling: Hydroxymethyl vs. Bromomethyl Analog as Synthetic Intermediate

The C7 hydroxymethyl group of the target compound provides a bench-stable, non-electrophilic handle that contrasts sharply with the corresponding bromomethyl analog (7-(bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one, CAS 2756333-93-2). The bromomethyl compound is a benzylic alkylating agent susceptible to hydrolysis and nucleophilic displacement, requiring storage under inert gas at 2–8°C with limited shelf life . The target hydroxymethyl compound, by comparison, is stable for long-term storage at 2–8°C without inert atmosphere requirements and is available at commercial purities of 97–98% from multiple vendors (Fluorochem, Leyan, JKNbiochem), enabling consistent batch-to-batch reproducibility in multi-step synthetic sequences . This stability advantage is critical for process chemistry scale-up and for medicinal chemistry campaigns where the intermediate must be stockpiled and used over extended periods.

Intermediate stability Alkylation risk Storage requirements Vendor QC

Strategic Relevance to CNS-Penetrant PARP1 Inhibitors: Role as a Key Intermediate for AZD9574

The target compound is directly implicated in the patent literature as a defined structural component within the Markush claims of EP4172152A1, which covers quinoxaline derivatives as anticancer agents including CNS-penetrant PARP1-selective inhibitors [1]. Specifically, the 8-fluoro-7-(hydroxymethyl)-3-methyl substitution pattern appears as a core motif in synthetic intermediates en route to AZD9574 (palacaparib), a clinical-stage, brain-penetrant PARP1 inhibitor with >8,000-fold selectivity over PARP2 . The C7 hydroxymethyl group is the immediate precursor to the bromomethyl electrophile used in the final coupling step to install the piperazine-pyridine carboxamide pharmacophore characteristic of this chemotype. Alternative intermediates lacking the C8 fluorine, or bearing alternative halogens at C8, would not recapitulate the precise electronic and steric environment required for the target compound's binding mode, making the 8-fluoro-7-hydroxymethyl combination non-substitutable in this particular synthetic route.

PARP1 inhibitor CNS penetration AZD9574 Synthetic intermediate Drug discovery

Optimal Application Scenarios for 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant PARP1 Inhibitors Requiring Defined Fluorine Substitution

Programs targeting CNS-penetrant PARP1-selective inhibitors benefit from procuring this specific intermediate, as the C8 fluorine is integral to the pharmacophore's electronic profile and contributes to the low LogP (0.60) necessary for blood-brain barrier penetration. The documented synthetic connection to AZD9574 validates its utility in this indication space . The compound's bench stability allows stockpiling for iterative SAR cycles without degradation risk.

Medicinal Chemistry SAR Campaigns Exploring 7,8-Disubstituted Quinoxalinone Libraries

The orthogonal reactivity of the C7 hydroxymethyl group (oxidation to aldehyde; conversion to bromide, mesylate, or direct nucleophilic displacement after activation) makes this compound a versatile diversification point for library synthesis. Unlike the pre-activated bromomethyl analog, the hydroxymethyl compound can be stored long-term and functionalized on demand, enabling just-in-time parallel synthesis with reduced waste from intermediate decomposition .

Physicochemical Profiling Studies Comparing Halogen Effects on Quinoxalinone Drug-Likeness

The availability of both the 8-fluoro (target) and 8-chloro analogs creates an opportunity for controlled head-to-head comparisons of halogen effects on solubility, permeability, and metabolic stability within an otherwise identical scaffold. The measured LogP difference between fluoro (~0.6) and chloro (~1.2 estimated) analogs provides a clean system for experimentally validating in silico lipophilicity predictions .

Process Chemistry Scale-Up Requiring High-Purity, Stable Intermediates

For CROs and CDMOs tasked with multi-kilogram synthesis of quinoxalinone-based APIs, the target compound's commercial availability at ≥97% purity from multiple vendors, combined with its non-hazardous storage profile (2–8°C, no inert gas), reduces supply chain risk compared to the more reactive bromomethyl congener. The hydroxymethyl group can be activated in situ immediately prior to the final coupling step, minimizing the accumulation of potentially genotoxic alkyl bromide intermediates in the manufacturing stream .

Quote Request

Request a Quote for 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.